What are the physicochemical properties of N,N-Diisopropylisonicotinamide?
What are the physicochemical properties of N,N-Diisopropylisonicotinamide?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of N,N-Diisopropylisonicotinamide. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document focuses on the foundational aspects of its chemical identity and outlines detailed, standard experimental protocols for the determination of its key physicochemical parameters. This guide serves as a valuable resource for researchers initiating studies on N,N-Diisopropylisonicotinamide, providing the necessary theoretical framework and practical methodologies for its characterization.
Introduction to N,N-Diisopropylisonicotinamide
N,N-Diisopropylisonicotinamide is a tertiary amide derivative of isonicotinic acid. Its structure features a pyridine ring, a core scaffold present in numerous biologically active compounds, and two isopropyl groups attached to the amide nitrogen. The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation characteristics. A thorough understanding of these properties is the first step in evaluating the potential of a new chemical entity.
Physicochemical Properties
A comprehensive search of scientific databases and chemical supplier catalogs did not yield specific experimental values for the physicochemical properties of N,N-Diisopropylisonicotinamide. The following table summarizes the key physicochemical parameters that are critical for the characterization of a drug candidate. While specific values for N,N-Diisopropylisonicotinamide are not available, the subsequent sections detail the experimental protocols for their determination.
| Property | Value |
| IUPAC Name | N,N-di(propan-2-yl)pyridine-4-carboxamide |
| CAS Number | 77924-01-7[1] |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.28 g/mol |
| Melting Point | Not available in literature |
| Boiling Point | Not available in literature |
| Solubility | Not available in literature |
| pKa | Not available in literature |
| LogP | Not available in literature |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of an organic compound like N,N-Diisopropylisonicotinamide.
Melting Point Determination
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.[2][3][4][5]
Methodology: Capillary Method [2][3]
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus) is used.[2]
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Procedure:
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The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
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The assembly is placed in the heating bath.
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The bath is heated slowly and steadily, at a rate of 1-2 °C per minute near the expected melting point.[2]
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The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.
-
-
Reporting: The melting point is reported as a range (T1 - T2). A narrow range (0.5-2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key characteristic for liquid compounds.[6][7][8][9]
Methodology: Micro Boiling Point Determination [6][7][9]
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Sample Preparation: A small volume (a few drops) of the liquid is placed in a small test tube or fusion tube.
-
Apparatus: A Thiele tube or a similar heating block, a thermometer, and a capillary tube sealed at one end are required.[6][9]
-
Procedure:
-
The sealed capillary tube is placed, open end down, into the liquid in the test tube.
-
The test tube is attached to a thermometer and heated in the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
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The heating is stopped, and the liquid is allowed to cool.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]
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Solubility Determination
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug formulation and bioavailability.[11][12][13][14]
Methodology: Shake-Flask Method [14]
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Reporting: Solubility is typically expressed in units of mg/mL or mol/L.
pKa Determination
The pKa is the negative logarithm of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. It is crucial for predicting the ionization state of a compound at different pH values, which affects its solubility, permeability, and receptor binding.[15][16][17][18]
Methodology: Potentiometric Titration [15]
-
Procedure:
-
A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
A standardized solution of a strong acid or base is incrementally added to the solution.
-
The pH of the solution is measured after each addition using a calibrated pH meter.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
-
Data Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is 50% ionized.
LogP Determination
The octanol-water partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is a key predictor of a drug's membrane permeability and its distribution in the body.[19][20][21][22]
Methodology: Shake-Flask Method [20]
-
Procedure:
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A known amount of the compound is dissolved in a biphasic system of n-octanol and water (pre-saturated with each other).
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The two phases are separated by centrifugation.
-
The concentration of the compound in both the n-octanol and the aqueous phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).[21]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20]
Mandatory Visualizations
Chemical Structure
Caption: Chemical structure of N,N-Diisopropylisonicotinamide.
Experimental Workflow for Physicochemical Characterization
Caption: General workflow for physicochemical characterization.
Biological Activity and Signaling Pathways
As of the date of this publication, a thorough search of the scientific literature did not reveal any studies on the biological activity or the signaling pathways associated with N,N-Diisopropylisonicotinamide. Further research is required to elucidate its potential pharmacological effects and mechanism of action.
Conclusion
This technical guide has outlined the essential physicochemical properties for the characterization of N,N-Diisopropylisonicotinamide. While specific experimental data for this compound remain elusive in the current body of scientific literature, this document provides robust and detailed experimental protocols for their determination. The provided methodologies for assessing melting point, boiling point, solubility, pKa, and logP will enable researchers to systematically characterize this and other novel compounds. The visualizations of the chemical structure and a general experimental workflow offer a clear and concise reference for laboratory practice. Future experimental work is necessary to populate the data for N,N-Diisopropylisonicotinamide and to explore its potential biological activities.
References
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- 15. m.youtube.com [m.youtube.com]
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